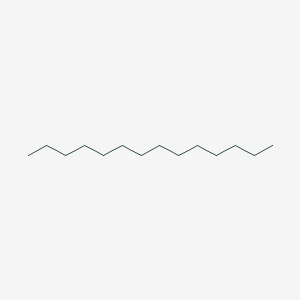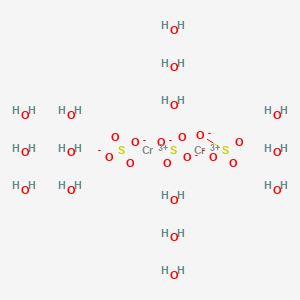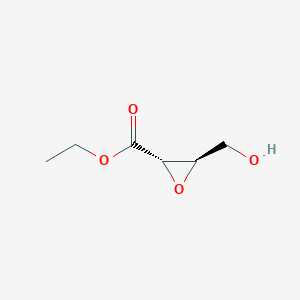![molecular formula C12H12O3 B157353 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride CAS No. 10193-26-7](/img/structure/B157353.png)
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, also known as ABD, is a bicyclic anhydride that has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications, ranging from the synthesis of new materials to the study of biological systems.
Mécanisme D'action
The mechanism of action of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride is not fully understood, but it is believed to involve the formation of a covalent bond with the target molecule. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to react with nucleophiles, such as thiols and amines, and it has been suggested that this reaction may be responsible for its biological activity.
Effets Biochimiques Et Physiologiques
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory activity, antitumor activity, and antimicrobial activity. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and it has been suggested that this activity may be responsible for its anti-inflammatory effects. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been shown to inhibit the growth of cancer cells, and it has been suggested that this activity may be due to its ability to induce apoptosis in these cells. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been shown to have antimicrobial activity against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has several advantages for use in lab experiments, including its high yield, low cost, and versatility. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be used as a starting material for the synthesis of a variety of compounds, and it can be easily modified to produce compounds with specific properties. However, 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the use of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in scientific research. One area of interest is the development of new drugs based on 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to have potential as an anti-inflammatory agent, an antitumor agent, and an antimicrobial agent, and further research in these areas may lead to the development of new drugs. Another area of interest is the use of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the synthesis of new materials with unique properties. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used as a building block for the synthesis of polymers and dendrimers, and further research in this area may lead to the development of new materials with applications in areas such as drug delivery and tissue engineering.
Méthodes De Synthèse
The synthesis of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be achieved through a variety of methods, including the Diels-Alder reaction, the [2+2] cycloaddition reaction, and the Michael addition reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride in the presence of a catalyst. This method has been widely used due to its simplicity and high yield.
Applications De Recherche Scientifique
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used in various scientific research applications, including the synthesis of new materials, the study of biological systems, and the development of new drugs. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be used as a building block for the synthesis of new materials, such as polymers and dendrimers. It can also be used as a crosslinking agent for the preparation of hydrogels and other materials with unique properties. In the study of biological systems, 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used as a fluorescent probe for the detection of proteins and other biomolecules. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been used as a starting material for the synthesis of new drugs, including antitumor agents and anti-inflammatory agents.
Propriétés
Numéro CAS |
10193-26-7 |
|---|---|
Nom du produit |
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
10-prop-2-enyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C12H12O3/c1-2-3-6-7-4-5-8(6)10-9(7)11(13)15-12(10)14/h2,4-10H,1,3H2 |
Clé InChI |
UAOSUOQUDOREIP-UHFFFAOYSA-N |
SMILES |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
SMILES canonique |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
Autres numéros CAS |
10193-26-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



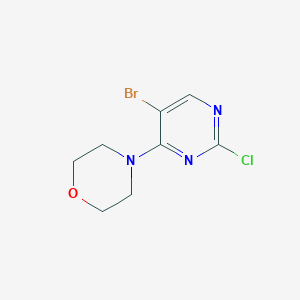
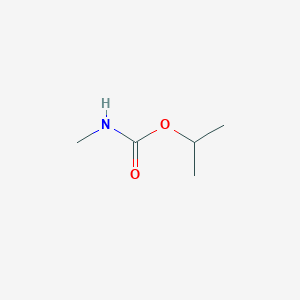
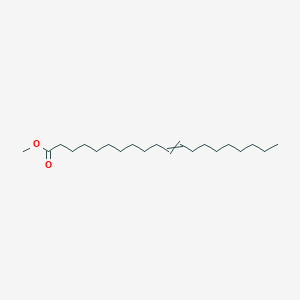
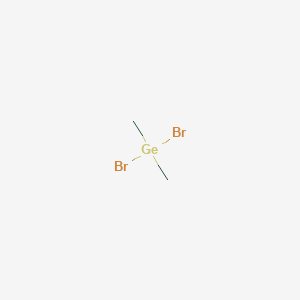
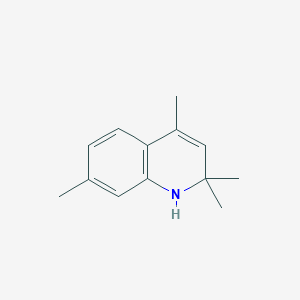
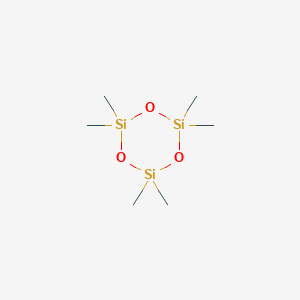
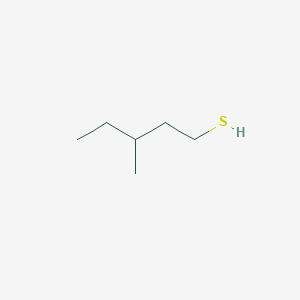
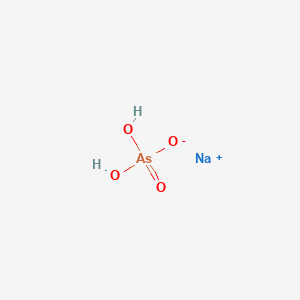
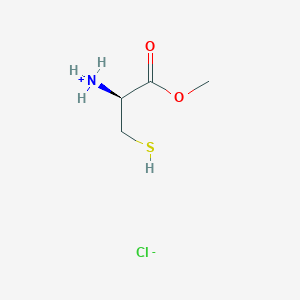
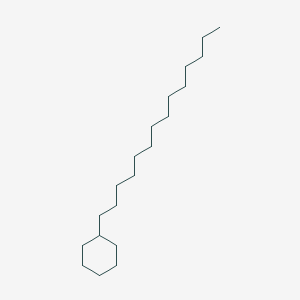
![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
